

# developing an HPLC method for 5-(1-Adamantyl)-2-hydroxybenzoic acid analysis

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## Compound of Interest

Compound Name: 5-(1-Adamantyl)-2-hydroxybenzoic acid

Cat. No.: B159523

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An HPLC Method for the Analysis of **5-(1-Adamantyl)-2-hydroxybenzoic Acid**: Application Note and Protocols

## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of **5-(1-Adamantyl)-2-hydroxybenzoic acid** using High-Performance Liquid Chromatography (HPLC). This method is suitable for quantitative analysis in research and quality control environments.

## Introduction

**5-(1-Adamantyl)-2-hydroxybenzoic acid** is a derivative of salicylic acid incorporating a bulky, lipophilic adamantyl group. This modification significantly alters its physicochemical properties compared to the parent compound, necessitating a dedicated analytical method for accurate quantification. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-(1-Adamantyl)-2-hydroxybenzoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **5-(1-Adamantyl)-2-hydroxybenzoic Acid**

Property	Value	Source
Chemical Structure	C <sub>17</sub> H <sub>20</sub> O <sub>3</sub>	-
Molecular Weight	272.34 g/mol	
CAS Number	126145-51-5	[1]
pKa (Carboxylic Acid)	~3-4 (estimated)	Estimated based on salicylic acid (pKa ≈ 2.98)[2]
Solubility	Poorly soluble in water; soluble in organic solvents (e.g., methanol, acetonitrile).	Inferred from structure

## Experimental Protocols

### HPLC Method Parameters

A starting HPLC method for the analysis of **5-(1-Adamantyl)-2-hydroxybenzoic acid** is detailed in Table 2.

Table 2: Recommended HPLC Method Parameters

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	60% B to 90% B over 10 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	230 nm and 303 nm
Run Time	15 minutes

## Standard and Sample Preparation

### Standard Preparation:

- Accurately weigh approximately 10 mg of **5-(1-Adamantyl)-2-hydroxybenzoic acid** reference standard.
- Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
- Prepare a series of working standards by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL.

### Sample Preparation:

The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in methanol followed by dilution with the mobile phase is sufficient. For formulated products, extraction and/or filtration steps may be necessary to remove excipients.

## Method Validation Protocol

A comprehensive validation of the HPLC method should be performed according to ICH guidelines. The key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter	Experiment	Acceptance Criteria
System Suitability	Inject the standard solution five times.	RSD of peak area and retention time < 2.0%; Tailing factor $\leq 2.0$ ; Theoretical plates > 2000.
Linearity	Analyze a minimum of five concentrations across the desired range.	Correlation coefficient ( $r^2$ ) $\geq 0.999$ .
Accuracy	Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).	Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision)	Analyze six replicate preparations of the sample at 100% of the target concentration. Perform on different days with different analysts and equipment.	RSD $\leq 2.0\%$ .
Specificity	Analyze a placebo, and the analyte spiked in the placebo.	No interference from the placebo at the retention time of the analyte. Peak purity should be confirmed using a photodiode array (PDA) detector.
Limit of Detection (LOD) & Limit of Quantification (LOQ)	Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.	-

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Robustness	Intentionally vary method parameters (e.g., flow rate $\pm 10\%$ , column temperature $\pm 5^\circ\text{C}$ , mobile phase composition $\pm 2\%$ ).	System suitability parameters should remain within the acceptance criteria.
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## Visualizations

### HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method.

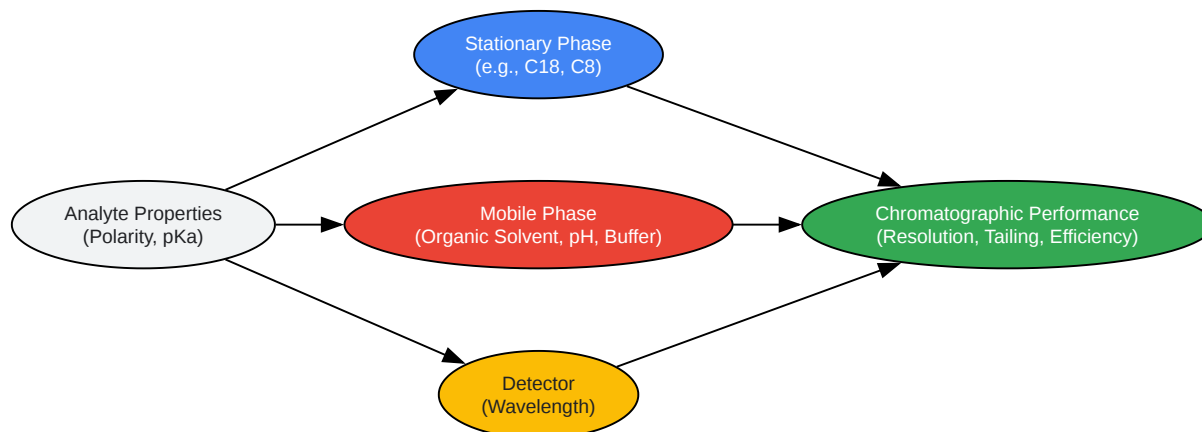


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Caption: Workflow for HPLC Method Development and Validation.

## Key Parameters in HPLC Method Development

This diagram shows the logical relationship between key parameters in HPLC method development.



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Caption: Interrelationship of Key HPLC Method Parameters.

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## References

- 1. 126145-51-5|5-(Adamantan-1-yl)-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-HYDROXYBENZOIC ACID (SALICYLIC ACID) - Ataman Kimya [atamanchemicals.com]
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